

FT-IR spectrum of 2-Bromo-5-methylpyrazine functional groups

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

Cat. No.: B1289261

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An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-5-methylpyrazine

This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Bromo-5-methylpyrazine**. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on a detailed prediction of its FT-IR absorption bands based on the vibrational modes of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structural elucidation.

Predicted FT-IR Spectroscopic Data

The structure of **2-Bromo-5-methylpyrazine** contains a substituted pyrazine ring, a methyl group, and a bromine atom. The expected vibrational frequencies in the infrared spectrum are derived from the characteristic absorptions of these functional groups. The following table summarizes the predicted quantitative data for the key vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3100-3000	Medium-Weak	Aromatic C-H	Stretching
2980-2850	Medium-Weak	Methyl C-H (sp ³)	Stretching[1]
1620-1550	Medium-Strong	Pyrazine Ring C=N	Stretching
1550-1450	Medium-Strong	Pyrazine Ring C=C	Stretching[2]
1470-1430	Medium	Methyl C-H	Asymmetric Bending
1380-1370	Medium	Methyl C-H	Symmetric (Umbrella) Bending[3]
1200-1000	Medium	Aromatic C-H	In-plane Bending
1156-1019	Medium	Pyrazine Ring	Ring Breathing/Deformation [2]
900-800	Strong	Aromatic C-H	Out-of-plane Bending
700-500	Medium-Strong	C-Br	Stretching

Interpretation of Key Spectral Features

The FT-IR spectrum of **2-Bromo-5-methylpyrazine** is expected to be characterized by several key regions:

- C-H Stretching Region (3100-2850 cm⁻¹): This region will feature weak to medium peaks. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the pyrazine ring. Below 3000 cm⁻¹, peaks corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) group will be observed.[1]
- Fingerprint Region (1600-600 cm⁻¹): This region is complex but highly informative.
 - Ring Vibrations: Strong to medium intensity bands between 1620 cm⁻¹ and 1450 cm⁻¹ are expected due to the C=N and C=C stretching vibrations within the aromatic pyrazine ring. [2]

- Methyl Bending: The characteristic asymmetric and symmetric bending vibrations of the methyl group are predicted to appear around 1450 cm^{-1} and 1375 cm^{-1} , respectively.[3]
- C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations will also be present, with the out-of-plane bands often being strong and useful for determining substitution patterns.
- C-Br Stretching: A medium to strong absorption band is anticipated in the lower frequency range of the fingerprint region, typically between 700 cm^{-1} and 500 cm^{-1} , corresponding to the C-Br stretching vibration.

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section provides a detailed methodology for acquiring an FT-IR spectrum of a solid organic compound such as **2-Bromo-5-methylpyrazine** using the KBr pellet method.

Objective: To obtain a high-quality infrared spectrum of the solid sample for functional group identification.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Materials:

- **2-Bromo-5-methylpyrazine** (1-2 mg)
- Dry potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press with die set
- Spatula

Procedure:

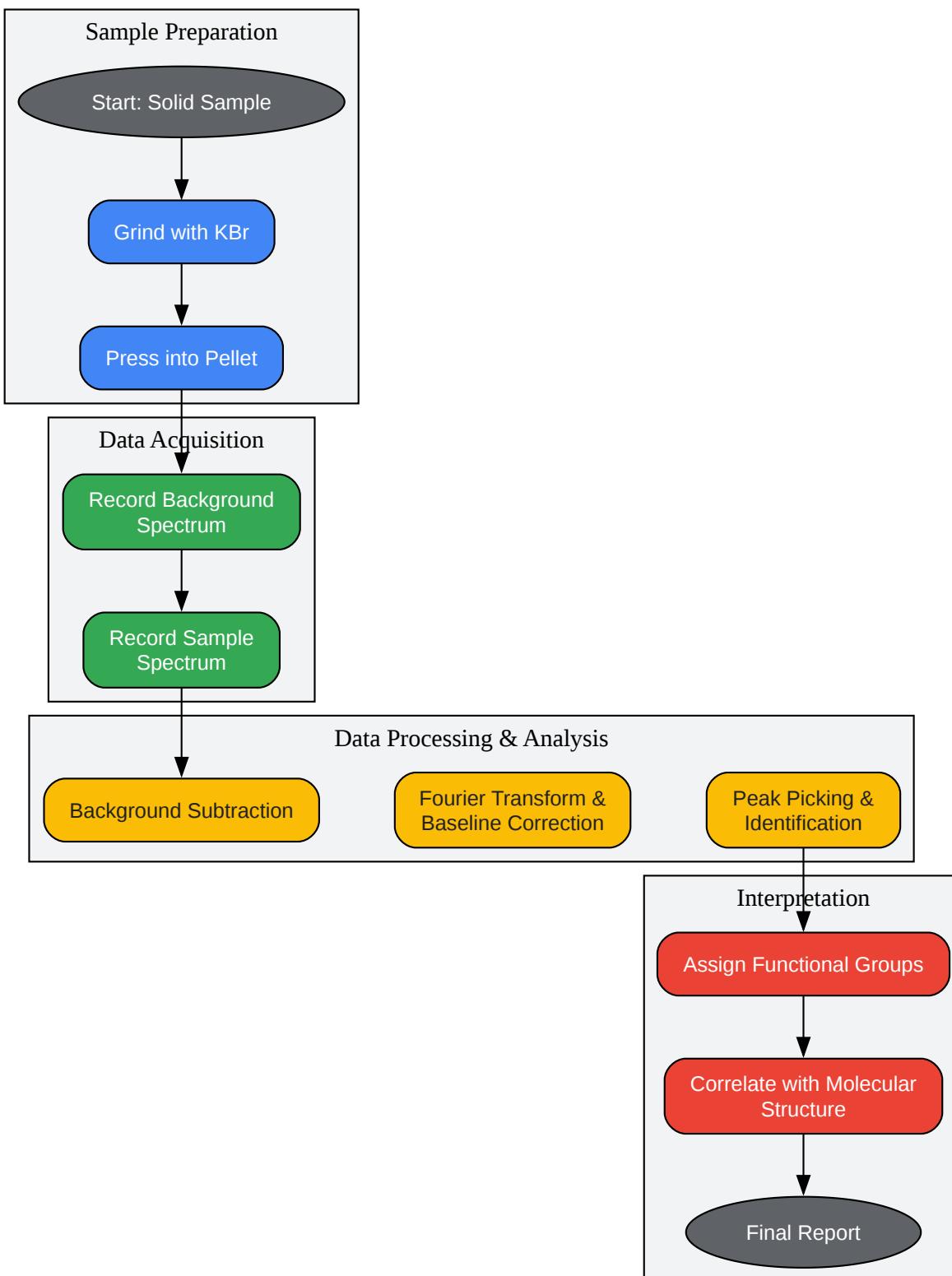
- Sample Preparation:

- Gently grind approximately 100-200 mg of dry KBr powder in an agate mortar to create a fine, consistent powder.
- Add 1-2 mg of the **2-Bromo-5-methylpyrazine** sample to the mortar.
- Mix the sample and KBr thoroughly by grinding the mixture for 1-2 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[4]

- Pellet Formation:
 - Transfer a portion of the powdered mixture into the die of a pellet press.
 - Ensure the powder is evenly distributed to form a uniform pellet.
 - Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet. A cloudy or opaque pellet may indicate insufficient grinding, moisture, or improper pressure.
- Data Acquisition:
 - Place the KBr pellet into the designated sample holder in the FT-IR spectrometer's sample compartment.
 - Record a background spectrum of the empty sample compartment. This allows the instrument's software to subtract interfering signals from atmospheric water and carbon dioxide.[3]
 - Record the sample spectrum. The typical scanning range for mid-IR is 4000-400 cm^{-1} .[5] A resolution of 4 cm^{-1} with an accumulation of 32-64 scans is generally sufficient.[3]
- Post-Analysis:
 - Remove the KBr pellet from the holder.
 - Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone) and ensure they are completely dry before the next use to prevent cross-contamination.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of **2-Bromo-5-methylpyrazine**, from sample handling to final data interpretation.



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Caption: Workflow for the FT-IR analysis of **2-Bromo-5-methylpyrazine**.

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